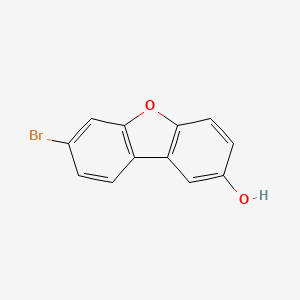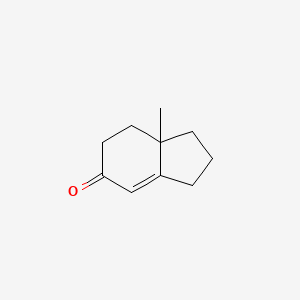
7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a derivative of indanone, characterized by a methyl group at the 7a position and a tetrahydroindenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one can be synthesized through several methods. One common synthetic route involves the reaction of 1-butene-2-one with 2-methylcyclopentanone . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl group and other positions on the indanone ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indanone structure.
Wissenschaftliche Forschungsanwendungen
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one include:
- (S)- (+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5 (6H)-dione
- (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione
- (+)-7,7a-Dihydro-7α, β-methyl-1,5 (6H)-indandione
Uniqueness
What sets 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one apart from similar compounds is its specific structural configuration and the presence of the methyl group at the 7a position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17299-55-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C10H14O/c1-10-5-2-3-8(10)7-9(11)4-6-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
LILOWCFFUDWRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1=CC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)

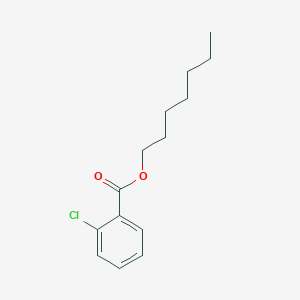
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
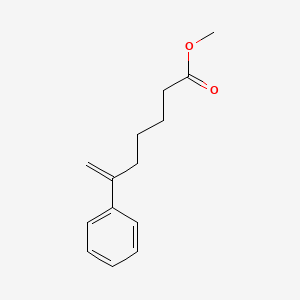
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

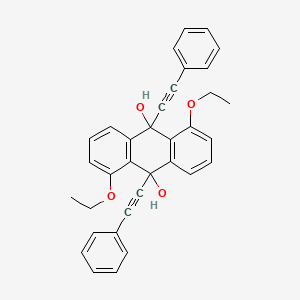
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
